DIBENZ(a,h)ANTHRACENE-5,6-DIONE
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Overview
Description
DIBENZ(a,h)ANTHRACENE-5,6-DIONE is an organic compound with the chemical formula C22H14O2. It is a polycyclic aromatic hydrocarbon (PAH) that consists of five fused benzene rings with two ketone groups at positions 5 and 6. This compound is known for its stability and low volatility, and it is commonly found as a pollutant in smoke and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBENZ(a,h)ANTHRACENE-5,6-DIONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidative cyclization of suitable aromatic precursors using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an acidic medium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves the large-scale oxidation of aromatic hydrocarbons derived from coal tar or petroleum. The process includes several purification steps to isolate the compound in its pure form. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
DIBENZ(a,h)ANTHRACENE-5,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
Oxidation: Formation of quinones and other oxygenated PAHs.
Reduction: Formation of dihydroxy derivatives.
Substitution: Introduction of functional groups such as nitro, halogen, and alkyl groups.
Scientific Research Applications
DIBENZ(a,h)ANTHRACENE-5,6-DIONE has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its genotoxic and mutagenic properties, as it can intercalate into DNA and cause mutations.
Medicine: Studied for its potential role in carcinogenesis and its effects on cellular processes.
Industry: Used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of DIBENZ(a,h)ANTHRACENE-5,6-DIONE involves its ability to intercalate into DNA, leading to mutations and genotoxic effects. The compound can form adducts with DNA, disrupting the normal replication and transcription processes. This interaction with DNA is facilitated by the planar structure of the compound, allowing it to fit between the base pairs of the DNA helix .
Comparison with Similar Compounds
Similar Compounds
- DIBENZ(a,j)ANTHRACENE
- BENZO(a)PYRENE
- BENZO(e)PYRENE
- DIBENZ(a,c)ANTHRACENE
Uniqueness
DIBENZ(a,h)ANTHRACENE-5,6-DIONE is unique due to its specific structure with ketone groups at positions 5 and 6, which imparts distinct chemical reactivity and biological activity compared to other PAHs. Its ability to form stable DNA adducts and its high genotoxic potential make it a compound of significant interest in both environmental and biomedical research .
Properties
CAS No. |
3732-92-1 |
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Molecular Formula |
C22H12O2 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
naphtho[1,2-b]phenanthrene-5,6-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-8-4-3-7-16(17)19-11-14-10-9-13-5-1-2-6-15(13)18(14)12-20(19)22(21)24/h1-12H |
InChI Key |
DFGKFNJIAICPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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